molecular formula C25H23N3O7 B3888491 N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B3888491
M. Wt: 477.5 g/mol
InChI Key: UJVWYBIWANHRCR-MOSHPQCFSA-N
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Description

N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an anilino group, a dimethoxy-nitrophenyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7/c1-33-19-11-9-16(10-12-19)24(29)27-20(25(30)26-18-7-5-4-6-8-18)13-17-14-22(34-2)23(35-3)15-21(17)28(31)32/h4-15H,1-3H3,(H,26,30)(H,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVWYBIWANHRCR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common approach starts with the activation of the hydroxyl group of 4,5-dimethoxy-2-nitrophenyl methanol using N,N’-carbonyldiimidazole (CDI) in anhydrous dichloromethane. This is followed by the conjugation of amine-functionalized prop-2-yn-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its photoreactive properties. Upon exposure to UV light, the compound undergoes photolysis, releasing active intermediates that can interact with biological targets. This process is useful in applications such as targeted drug delivery and controlled release systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of anilino, dimethoxy-nitrophenyl, and methoxybenzamide groups, which confer specific photoreactive and chemical properties. This makes it particularly valuable in research areas requiring precise control over chemical reactions and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

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